![molecular formula C7H11ClF3NO B2761421 [(1R,5S)-5-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexan-1-yl]methanol;hydrochloride CAS No. 2138564-58-4](/img/structure/B2761421.png)
[(1R,5S)-5-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexan-1-yl]methanol;hydrochloride
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Description
The compound “[(1R,5S)-5-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexan-1-yl]methanol;hydrochloride” is a type of 3-azabicyclo[3.1.0]hexane derivative . It is related to a class of compounds that have been developed for various applications in medicinal chemistry .
Synthesis Analysis
The synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes, which are related to the compound , has been reported . The key step in the synthesis involves the photochemical decomposition of CHF2-substituted pyrazolines . This protocol has the advantages of simple operation, mild conditions, and excellent functional group tolerance .Molecular Structure Analysis
The molecular structure of the compound can be inferred from its IUPAC name. It contains a 3-azabicyclo[3.1.0]hexane core, which is a type of bicyclic structure with three carbon atoms in one ring and two carbon atoms plus a nitrogen atom in the other ring .Chemical Reactions Analysis
The compound, as a type of 3-azabicyclo[3.1.0]hexane derivative, can undergo various chemical reactions. For instance, it can be involved in palladium-catalyzed cyclopropanation reactions . Additionally, photochemical reactions play a crucial role in its synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from related compounds. For example, a related compound, (1R,5S)-3-(tert-butoxycarbonyl)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid, has properties such as melting point, boiling point, density, molecular formula, and molecular weight listed .Scientific Research Applications
Organic Synthesis and Medicinal Chemistry
- Cyclopropanation Reactions : The compound can serve as a precursor for the synthesis of 1R,5S-bicyclo[3.1.0]hexan-2-one . Researchers have developed an efficient and scalable synthesis of this bicyclic ketone from ®-1,2-epoxyhex-5-ene using a catalytic intramolecular cyclopropanation. This process has been successfully demonstrated on a multi-kilogram scale .
Heterocyclic Chemistry and Triazoles
- Triazole Synthesis : Although not directly related to the compound, its trifluoromethyl group shares similarities with the synthesis of 5-trifluoromethyl 1,2,4-triazoles . These heterocycles have diverse applications, including as bioactive compounds and agrochemicals .
properties
IUPAC Name |
[(1R,5S)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexan-1-yl]methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3NO.ClH/c8-7(9,10)6-1-5(6,4-12)2-11-3-6;/h11-12H,1-4H2;1H/t5-,6-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKUOMWWRLIAVEN-KGZKBUQUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(C1(CNC2)C(F)(F)F)CO.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@]2([C@@]1(CNC2)C(F)(F)F)CO.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(1R,5S)-5-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexan-1-yl]methanol;hydrochloride |
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